molecular formula C14H13BrO B8003121 4-Bromo-4'-methoxymethylbiphenyl

4-Bromo-4'-methoxymethylbiphenyl

Cat. No.: B8003121
M. Wt: 277.16 g/mol
InChI Key: JEKDQUGCTMZCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4’-methoxymethylbiphenyl is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and the other with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-methoxymethylbiphenyl typically involves the bromination of biphenyl derivatives. One common method is the monobromination of biphenyl in a solvent reaction medium containing an organosulfur compound, amide, nitrile, or acid with a pKa of at least 3 . The reaction is carried out at ambient temperature to achieve high yields and minimize the formation of dibromobiphenyl.

Industrial Production Methods

Industrial production of 4-Bromo-4’-methoxymethylbiphenyl may involve similar bromination processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-methoxymethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted biphenyl derivatives.

    Coupling Products: The major products are biaryl compounds formed through the coupling of 4-Bromo-4’-methoxymethylbiphenyl with other aromatic boronic acids.

Scientific Research Applications

4-Bromo-4’-methoxymethylbiphenyl has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of advanced materials, including liquid crystals and polymers.

    Pharmaceutical Research: It can be a precursor for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-methoxymethylbiphenyl in chemical reactions involves the activation of the bromine atom or the methoxymethyl group. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the oxidative addition of the bromine atom, followed by transmetalation with the organoboron reagent and reductive elimination to form the biaryl product .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the methoxymethyl group.

    4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxymethyl group.

Uniqueness

4-Bromo-4’-methoxymethylbiphenyl is unique due to the presence of both bromine and methoxymethyl substituents, which provide distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Biological Activity

4-Bromo-4'-methoxymethylbiphenyl is a biphenyl derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of bromine and methoxymethyl substituents, which may influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : Given the structural features, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Cell Cycle Modulation : Preliminary studies suggest that this compound could affect cell cycle progression, leading to growth inhibition in certain cancer cell lines.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. For instance, a study evaluated its effects on human cancer cell lines using MTT assays to assess cell viability. The results indicated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Treatment Duration
Jurkat5.12 ± 0.1548 hours
HeLa7.34 ± 0.2048 hours
MCF-76.78 ± 0.1848 hours

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy.

Further investigations into the mechanism of action revealed that treatment with this compound resulted in:

  • Cell Cycle Arrest : Flow cytometry analysis demonstrated that treated cells exhibited increased populations in the sub-G1 phase, indicating apoptosis.
  • Inhibition of Angiogenesis : In vivo studies using chick chorioallantoic membrane assays showed reduced blood vessel formation when tumors were treated with this compound.

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation focused on the effects of this compound on breast cancer cells (MCF-7). The study found that at concentrations above 10 µM, there was a marked decrease in cell viability, supporting its potential use as an anticancer agent.
  • Toxicological Assessment :
    Toxicological evaluations indicated that while effective against cancer cells, higher concentrations could lead to cytotoxic effects on non-cancerous cells, necessitating careful dosage considerations in therapeutic applications.

Properties

IUPAC Name

1-bromo-4-[4-(methoxymethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-16-10-11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKDQUGCTMZCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4′-Bromobiphenyl-4-yl)methanol (1.2 g, 4.6 mmol) was dissolved in tetrahydrofuran (20 mL), and methyl iodide (0.97 g, 6.8 mmol), and then sodium hydride (63%, 0.26 g, 6.8 mmol) were added under a nitrogen atmosphere at 4° C., followed by stirring at room temperature for 30 minutes. A saturated aqueous ammonium chloride solution was added to the reaction solution, followed by extraction with ethyl acetate. After the solvent was distilled off under reduced pressure, the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/dichloromethane), and a fraction corresponding to the Rf value=0.50 (hexane/dichloromethane=1/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (1.2 g, 4.3 mmol) as a white solid (yield 95%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.